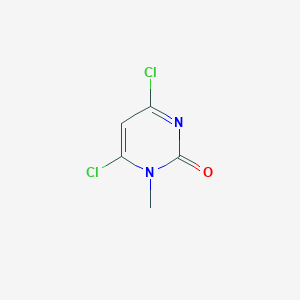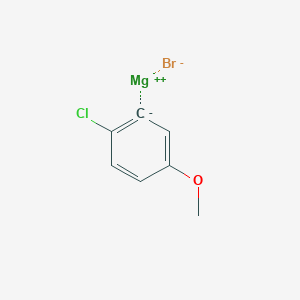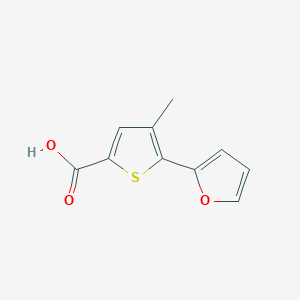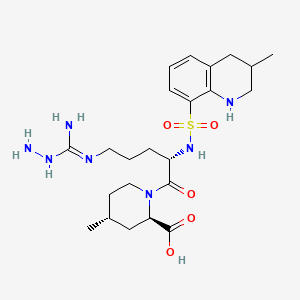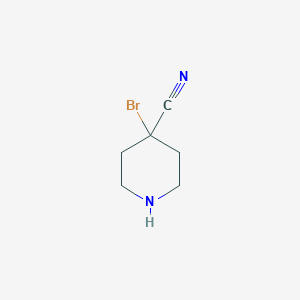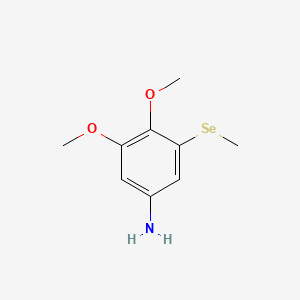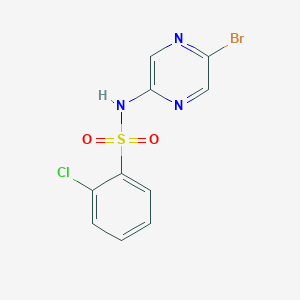
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a pyrazine ring substituted with a bromine atom at the 5-position and a benzenesulfonamide moiety substituted with a chlorine atom at the 2-position. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide typically involves the reaction of 5-bromopyrazine-2-amine with 2-chlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an organic solvent.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions. Solvents like toluene or dimethylformamide are often employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Coupling Reactions: Products include biaryl compounds or other complex structures depending on the coupling partners used.
Applications De Recherche Scientifique
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
- N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
Uniqueness
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H7BrClN3O2S |
|---|---|
Poids moléculaire |
348.60 g/mol |
Nom IUPAC |
N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H7BrClN3O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-4-2-1-3-7(8)12/h1-6H,(H,14,15) |
Clé InChI |
ZJBVIUQEDNPPGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CN=C(C=N2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


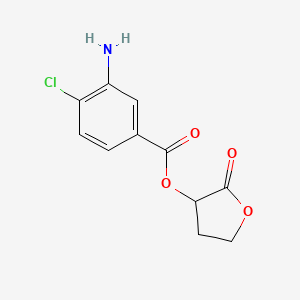
![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B14901884.png)
